molecular formula C8H4O3 B13780627 2,5-Diethynylfuran-3,4-diol CAS No. 75609-59-5

2,5-Diethynylfuran-3,4-diol

Cat. No.: B13780627
CAS No.: 75609-59-5
M. Wt: 148.11 g/mol
InChI Key: QLLLJMHSCRQUAR-UHFFFAOYSA-N
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Description

2,5-Diethynylfuran-3,4-diol is an organic compound characterized by the presence of two ethynyl groups attached to a furan ring, along with two hydroxyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethynylfuran-3,4-diol typically involves the dihydroxylation of a furan derivative followed by the introduction of ethynyl groups. One common method is the dihydroxylation of 2,5-difurylacetylene using osmium tetroxide (OsO4) as a catalyst, which results in the formation of the diol. The reaction is carried out under mild conditions, often at room temperature, and requires careful control of the reaction environment to prevent over-oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Diethynylfuran-3,4-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Diethynylfuran-3,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diethynylfuran-3,4-diol involves its interaction with various molecular targets. The ethynyl groups can participate in click chemistry reactions, forming stable triazole linkages with azides. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furan ring can undergo electrophilic aromatic substitution reactions, further modifying its chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diethynylfuran-3,4-diol is unique due to the presence of both ethynyl and hydroxyl groups on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other furan derivatives .

Properties

CAS No.

75609-59-5

Molecular Formula

C8H4O3

Molecular Weight

148.11 g/mol

IUPAC Name

2,5-diethynylfuran-3,4-diol

InChI

InChI=1S/C8H4O3/c1-3-5-7(9)8(10)6(4-2)11-5/h1-2,9-10H

InChI Key

QLLLJMHSCRQUAR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C(=C(O1)C#C)O)O

Origin of Product

United States

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